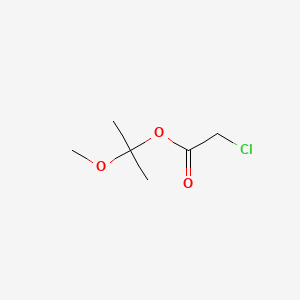
1-Methoxyisopropyl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxyisopropyl chloroacetate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used in various chemical processes and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Vorbereitungsmethoden
1-Methoxyisopropyl chloroacetate can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetic acid with isopropanol in the presence of a catalyst such as p-toluene-sulfonic acid. The reaction is typically carried out under microwave conditions to enhance the yield and efficiency . Industrial production methods often involve the use of inorganic metal salts of organic sulfonates or ionic liquids as catalysts to improve the yield and reduce production costs .
Analyse Chemischer Reaktionen
1-Methoxyisopropyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methoxyisopropyl chloroacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methoxyisopropyl chloroacetate involves its reactivity as an electrophile due to the presence of the chloroacetate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
1-Methoxyisopropyl chloroacetate can be compared with other similar compounds such as methyl chloroacetate, ethyl chloroacetate, and isopropyl chloroacetate. These compounds share similar reactivity patterns due to the presence of the chloroacetate group but differ in their alkyl substituents. The uniqueness of this compound lies in its methoxyisopropyl group, which imparts distinct physical and chemical properties compared to its analogs .
Similar Compounds
- Methyl chloroacetate
- Ethyl chloroacetate
- Isopropyl chloroacetate
These compounds are often used in similar applications but may vary in their reactivity and suitability for specific reactions.
Eigenschaften
CAS-Nummer |
64046-46-4 |
|---|---|
Molekularformel |
C6H11ClO3 |
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
2-methoxypropan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C6H11ClO3/c1-6(2,9-3)10-5(8)4-7/h4H2,1-3H3 |
InChI-Schlüssel |
PFYYFYKWCJMOMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(OC)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















